molecular formula C23H18ClN3O3 B7691439 N-(3-chlorophenyl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(3-chlorophenyl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B7691439
M. Wt: 419.9 g/mol
InChI Key: PIXAWIOXEGLWMN-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide: is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 1,2,4-oxadiazole ring: This can be achieved by the cyclization of an appropriate hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride.

    Substitution Reaction: The oxadiazole derivative is then subjected to a nucleophilic substitution reaction with 2-(3-chlorophenyl)acetic acid or its derivative to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the phenyl rings, potentially leading to the formation of amines or other reduced products.

    Substitution: The compound can participate in various substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (chlorine, bromine), nitric acid, or sulfuric acid are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

Biology and Medicine: In medicinal chemistry, oxadiazole derivatives, including this compound, are investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. Their ability to interact with various biological targets makes them promising candidates for drug development.

Industry: In the industrial sector, the compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The exact mechanism of action of N-(3-chlorophenyl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The oxadiazole ring is known to enhance the compound’s ability to bind to these targets, thereby increasing its efficacy.

Comparison with Similar Compounds

  • N-(3-chlorophenyl)-2-{2-[3-(2-methylphenyl)-1,3,4-oxadiazol-5-yl]phenoxy}acetamide
  • N-(3-chlorophenyl)-2-{2-[3-(2-methylphenyl)-1,2,5-oxadiazol-5-yl]phenoxy}acetamide

Uniqueness: The unique structure of N-(3-chlorophenyl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide, particularly the position of the oxadiazole ring and the specific substitution pattern, contributes to its distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O3/c1-15-7-2-3-10-18(15)22-26-23(30-27-22)19-11-4-5-12-20(19)29-14-21(28)25-17-9-6-8-16(24)13-17/h2-13H,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXAWIOXEGLWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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